molecular formula C17H14N2O3S B2590253 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid CAS No. 483350-66-9

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid

Cat. No.: B2590253
CAS No.: 483350-66-9
M. Wt: 326.37
InChI Key: WGWDYFSTIFSBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C17H14N2O3S and a molecular weight of 326.37 g/mol . This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a benzyl group and a sulfanylacetic acid moiety further enhances its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with benzylamine to form the quinazolinone core. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the sulfanylacetic acid moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid is primarily related to its ability to interact with specific molecular targets. The quinazolinone core can inhibit various enzymes, such as kinases and proteases, by binding to their active sites. This interaction can modulate signaling pathways involved in inflammation and pain, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid is unique due to the presence of both a benzyl group and a sulfanylacetic acid moiety. This combination enhances its chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15(21)11-23-17-18-14-9-5-4-8-13(14)16(22)19(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWDYFSTIFSBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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